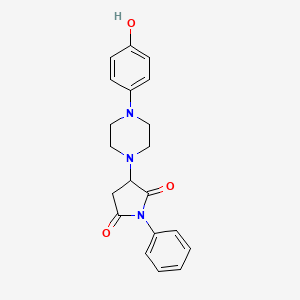
Malic Enzyme inhibitor ME1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malic enzyme inhibitor ME1 is a specific inhibitor of the enzyme malic enzyme 1. Malic enzyme 1 is a cytosolic, NADP-dependent enzyme that catalyzes the conversion of malate to pyruvate while generating NADPH from NADP . This enzyme plays a crucial role in lipid and cholesterol biosynthesis and is involved in various metabolic pathways . This compound has been identified as a potential therapeutic agent due to its ability to disrupt cellular metabolism and inhibit cancer cell growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of malic enzyme inhibitor ME1 involves fragment-based drug discovery methods. Researchers use molecular dynamic simulation and molecular docking to identify fragments that interact with the binding site of NADP . These fragments are then optimized to create a potent inhibitor. The synthetic route typically involves the following steps:
- Identification of fragments through virtual screening.
- Optimization of fragments to enhance binding affinity and selectivity.
- Synthesis of the optimized inhibitor using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the optimized synthetic route. The process includes:
- Large-scale virtual screening to identify potential fragments.
- Optimization and synthesis of the inhibitor in bulk quantities.
- Purification and quality control to ensure the inhibitor’s efficacy and safety.
Análisis De Reacciones Químicas
Types of Reactions
Malic enzyme inhibitor ME1 undergoes various chemical reactions, including:
Oxidation: The inhibitor can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the inhibitor into reduced forms.
Substitution: The inhibitor can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying degrees of activity and selectivity.
Aplicaciones Científicas De Investigación
Malic enzyme inhibitor ME1 has several scientific research applications, including:
Chemistry: Used as a tool to study the role of malic enzyme 1 in metabolic pathways and to develop new inhibitors.
Industry: Used in the development of new drugs targeting metabolic pathways and in the production of NADPH-dependent enzymes.
Mecanismo De Acción
Malic enzyme inhibitor ME1 exerts its effects by binding to a novel allosteric site on malic enzyme 1, outside the active site . This binding inhibits the enzyme’s activity in the presence of its substrates NADP and malate . The inhibition of malic enzyme 1 disrupts the production of NADPH and pyruvate, leading to oxidative stress, apoptosis, or cellular senescence in cancer cells . The molecular targets and pathways involved include the NADPH network and metabolic pathways related to lipid and cholesterol biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
Malic enzyme 2 inhibitors: These inhibitors target the mitochondrial NAD(P)-dependent malic enzyme 2.
Malic enzyme 3 inhibitors: These inhibitors target the mitochondrial NADP-dependent malic enzyme 3.
Uniqueness
Malic enzyme inhibitor ME1 is unique due to its high selectivity for malic enzyme 1 compared to malic enzyme 2 and malic enzyme 3 . This selectivity allows for targeted inhibition of malic enzyme 1 without affecting the other isoforms, making it a promising therapeutic agent for cancer treatment .
Propiedades
IUPAC Name |
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFJQFJFFVLMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
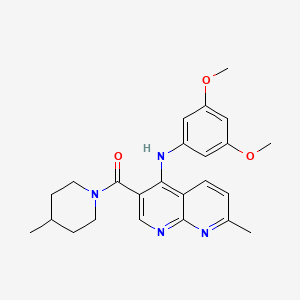
![4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine](/img/structure/B2598823.png)
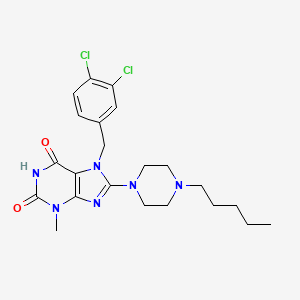
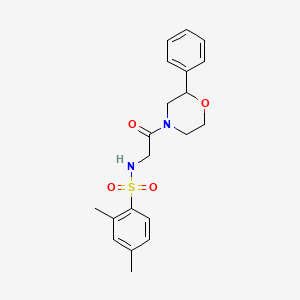
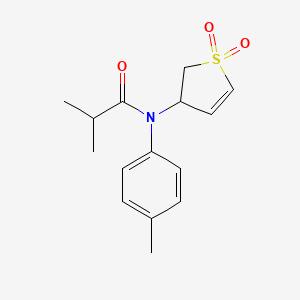
![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598827.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2598829.png)

![5-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2598832.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598833.png)
![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)
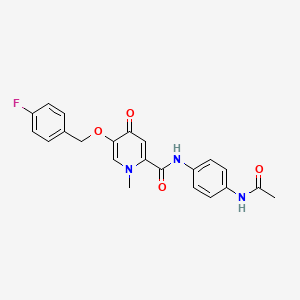
![9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid](/img/structure/B2598838.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)
